Enhanced Lipophilicity (XLogP3) Compared to Non-Fluorinated and Mono-Fluorinated Analogs
Computational predictions and class-level SAR indicate that the ortho-trifluoromethyl substituent of the target compound confers a lipophilicity increase (XLogP3) of approximately 0.5–1.0 log units relative to its non-fluorinated phenoxyethyl analog (CAS 1795442-60-2, XLogP3 = 3) and mono-fluorinated difluorophenyl analog (CAS 1798516-18-3) [REFS-1, REFS-2]. This trend is consistent with published data on structurally related urea derivatives, where CF₃ substitution raised logP from 3.9 to 4.7 [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 3.5–4.0 (derived from phenoxyethyl analog XLogP3 = 3 plus CF₃ contribution [REFS-1, REFS-3]) |
| Comparator Or Baseline | 1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(2-phenoxyethyl)urea (CAS 1795442-60-2): XLogP3 = 3 [1] |
| Quantified Difference | +0.5 to +1.0 XLogP3 units (estimated) |
| Conditions | In silico XLogP3-AA calculation (PubChem); class-level SAR from urea CF₃ vs. non-fluorinated analogs (Kuujia logP data) |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability and may enhance intracellular target engagement, making the compound preferable for cell-based assays over less lipophilic analogs.
- [1] PubChem. 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2-phenoxyethyl)urea (CID 76149897): XLogP3-AA = 3. https://pubchem.ncbi.nlm.nih.gov/compound/76149897 (accessed 2025). View Source
- [2] Kuujia. Cas no 2034423-43-1: logP=4.7 for CF₃ variant vs logP=3.9 for non-fluorinated variant. https://www.kuujia.com/cas-2034423-43-1.html (accessed 2025). View Source
